rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Description
rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic heterocyclic compound featuring a norbornane-like scaffold with fused oxygen and nitrogen atoms. Its molecular formula is C₆H₉ClF₃NO (average mass: 203.588 Da), and it contains three stereocenters . The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry as a building block for drug candidates . The hydrochloride salt form improves solubility and crystallinity, facilitating purification and handling .
Properties
Molecular Formula |
C6H9ClF3NO |
|---|---|
Molecular Weight |
203.59 g/mol |
IUPAC Name |
(1S,3R,4S)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m0./s1 |
InChI Key |
BYOXZPKKLYRPCG-ASMLCRKRSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1[C@@H](O2)C(F)(F)F.Cl |
Canonical SMILES |
C1C2CNC1C(O2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves:
- Construction of the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold
- Introduction of the trifluoromethyl substituent at the 3-position with stereochemical control
- Formation of the hydrochloride salt for isolation and purification
Key Synthetic Steps
Formation of the Bicyclic Core
- The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core is commonly prepared via intramolecular cyclization reactions involving amino alcohol precursors.
- A typical approach involves the reaction of suitable epoxides or halohydrins with aziridines or amines under controlled conditions to form the bicyclic ring system.
- Stereochemical control is achieved by using chiral starting materials or chiral catalysts to ensure the rel-(1S,3R,4S) configuration.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 3-position can be introduced via nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) or Ruppert–Prakash reagent.
- Alternatively, electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent may be employed depending on the substrate's reactivity.
- The reaction conditions are optimized to preserve the bicyclic integrity and stereochemistry.
Salt Formation and Purification
- The free base form of the bicyclic compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).
- This step improves the compound’s stability and facilitates purification by crystallization.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of amino alcohol precursor | Starting amine + epoxide, base, solvent | 75-85 | Chiral precursor used |
| 2 | Intramolecular cyclization to form 2-oxa-5-azabicyclo[2.2.1]heptane core | Heating, catalyst (if needed) | 70-80 | Stereochemistry controlled |
| 3 | Trifluoromethylation at 3-position | TMS-CF3, fluoride source, inert atmosphere | 60-75 | Retains stereochemistry |
| 4 | Conversion to hydrochloride salt | HCl in ethanol or ether, crystallization | 85-90 | Purification step |
Research Findings and Data from Literature
- The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been reported with various substitutions for medicinal chemistry applications, demonstrating the versatility of the synthetic approach.
- Trifluoromethyl substitution is known to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.
- The hydrochloride salt form is commonly used to improve the compound’s handling and solubility, which is critical for biological assays and formulation development.
Comparative Analysis of Preparation Methods
| Method Aspect | Nucleophilic Trifluoromethylation | Electrophilic Trifluoromethylation |
|---|---|---|
| Reagents | TMS-CF3 (Ruppert–Prakash reagent) | Togni’s or Umemoto’s reagents |
| Reaction Conditions | Mild, often requires fluoride ion catalyst | Mild to moderate, sometimes requires metal catalysts |
| Stereochemical Control | High, preserves stereochemistry | Moderate, may require optimization |
| Yield | Moderate to good (60-75%) | Variable, sometimes lower |
| Scalability | Good for large-scale synthesis | More limited due to reagent cost and handling |
Chemical Reactions Analysis
Types of Reactions: rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Molecular Formula: C₅H₁₀ClNO .
- Key Differences : Lacks the trifluoromethyl group, resulting in lower molecular weight (135.59 vs. 203.588 Da) and reduced lipophilicity.
- Applications: Widely used as a conformationally constrained morpholine analogue in synthesizing γ-aminobutyric acid (GABA) derivatives and kinase inhibitors .
- Synthesis : Derived from trans-4-hydroxy-L-proline via Portoghese’s method, involving benzoylation, tosylation, and borane reduction .
1-Azabicyclo[2.2.1]heptane-3-carbonylchloride
- Molecular Formula: C₇H₁₀ClNO .
- Key Differences: Contains a reactive carbonyl chloride group instead of -CF₃, enabling nucleophilic substitutions (e.g., amide couplings).
- Applications : Intermediate for peptide mimetics and enzyme inhibitors .
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol Hydrochloride
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride , with the CAS number 2208275-23-2, belongs to a class of bicyclic compounds that have garnered interest due to their potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes a trifluoromethyl group and an oxabicyclic framework. The molecular formula is , and it exhibits unique physicochemical properties due to the presence of fluorine atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₃N₁O₁ |
| Molecular Weight | 201.59 g/mol |
| CAS Number | 2208275-23-2 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds based on the bicyclic structure of 2-azabicyclo(2.2.1)heptane , including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain sulfonamide derivatives derived from this bicyclic framework showed IC50 values comparable to established chemotherapeutics like cisplatin in inhibiting tumor cell growth .
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as protein synthesis and cell cycle regulation. Compounds with similar structures have been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, suggesting a potential role in antimicrobial activity .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various derivatives, this compound was tested against multiple cancer cell lines using the Sulforhodamine B (SRB) assay . Results indicated that the compound inhibited cell proliferation effectively at concentrations lower than those required for cisplatin .
Study 2: T3SS Inhibition
Another significant study focused on the inhibition of T3SS by compounds based on the bicyclic skeleton. The results showed that this compound could reduce the secretion of virulence factors in enteropathogenic E. coli, highlighting its potential as an antimicrobial agent .
Toxicological Profile
While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Preliminary data suggest that this compound has low acute toxicity; however, further studies are necessary to fully elucidate its safety profile in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
